molecular formula C76H96ClF3N10O11S3 B15073365 PROTAC Bcl-xL degrader-1

PROTAC Bcl-xL degrader-1

Cat. No.: B15073365
M. Wt: 1514.3 g/mol
InChI Key: HHMCHRRZMCHLLA-PYINPHMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC Bcl-xL degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Bcl-xL protein, a member of the Bcl-2 family. This compound is significant in cancer research due to its ability to induce apoptosis in cancer cells by targeting and degrading Bcl-xL, which is often overexpressed in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC Bcl-xL degrader-1 involves the conjugation of a Bcl-xL ligand binding group, a linker, and an IAP E3 ligase binding group. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, and employing purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

PROTAC Bcl-xL degrader-1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates during synthesis and the final this compound compound .

Mechanism of Action

PROTAC Bcl-xL degrader-1 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to Bcl-xL and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. This degradation disrupts the anti-apoptotic function of Bcl-xL, promoting apoptosis in cancer cells .

Properties

Molecular Formula

C76H96ClF3N10O11S3

Molecular Weight

1514.3 g/mol

IUPAC Name

(4S,7S,9aS)-N-[(1R)-6-[4-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-4-oxobutoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide

InChI

InChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1

InChI Key

HHMCHRRZMCHLLA-PYINPHMPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CC[C@H](CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC

Canonical SMILES

CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.